2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to a class of hydrazides. It is characterized by its unique structural features, including a piperazine ring and a substituted hydrazone moiety. This compound has garnered attention in various scientific fields due to its potential pharmacological properties and applications in medicinal chemistry.
Source: The compound is synthesized through specific chemical reactions involving piperazine derivatives and hydrazones, which are often explored in research for their biological activities.
Classification: It falls under the category of hydrazides, which are compounds containing the functional group R1R2N-NH-R3, where R1, R2, and R3 represent various organic substituents. Its molecular formula is , with a molecular weight of approximately 427.5 g/mol.
The synthesis of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:
Technical details regarding reaction conditions (temperature, time, solvent choice) are crucial for optimizing yield and purity.
The molecular structure of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can be represented with specific structural formulas:
InChI=1S/C24H33N3O4/c1-30-22-9-8-20(16-23(22)31-2)17-25-24(29)21(10-15-28)27-13-11-26(12-14-27)18-19-6-4-3-5-7-19/h3-9,16,21,28H,10-15,17-18H2,1-2H3,(H,25,29)The structure features:
The compound can participate in various chemical reactions typical for hydrazides and related structures:
These reactions are essential for understanding how modifications can enhance or alter the pharmacological profile of the compound.
The mechanism of action for 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is hypothesized based on its structural components:
Data from pharmacological studies indicate that compounds with similar structures often exhibit significant antimicrobial and anti-inflammatory activities.
The physical and chemical properties of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide include:
Relevant data points:
| Property | Value |
|---|---|
| Molecular Weight | 427.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in methanol |
These properties are significant for determining suitable applications and formulations in scientific research.
The applications of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide span various scientific fields:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8